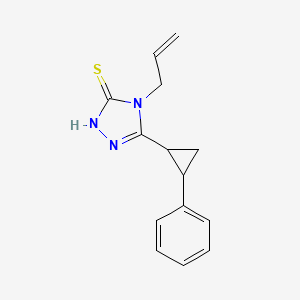
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
准备方法
The synthesis of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions
科学研究应用
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Agriculture: The compound’s antifungal properties make it a candidate for use in agricultural fungicides.
Materials Science: Its unique structural properties allow it to be used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function .
相似化合物的比较
Similar compounds to 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also exhibit antifungal and antimicrobial activities but differ in their specific molecular targets and spectrum of activity .
生物活性
4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C15H19N3S with a distinct structural configuration that contributes to its biological properties. The presence of the triazole ring and thiol group is crucial for its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds within this class could inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 12.5 - 25 µg/mL |
| Control (Chloramphenicol) | E. coli, S. aureus | 6.25 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. A related study found that some triazoles can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
Case Study:
In vitro studies on colon carcinoma (HCT-116) cells showed that derivatives similar to this compound exhibited IC50 values ranging from 6.2 µM to 27.3 µM against various cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for fungal and bacterial growth.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.
Synthesis and Evaluation
A series of studies have synthesized various triazole derivatives to evaluate their biological activities. For instance, a study synthesized multiple 1,2,4-triazole derivatives and screened them for antimicrobial and anticancer activities:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 15 |
| Compound B | Anticancer (MCF-7) | 20 |
属性
IUPAC Name |
3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMXWPZLFNEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













